molecular formula C19H25ClN2O4S B2609856 N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide CAS No. 446028-31-5

N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide

Cat. No.: B2609856
CAS No.: 446028-31-5
M. Wt: 412.93
InChI Key: KYDNOCNKZLBOST-UHFFFAOYSA-N
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Description

N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide is a complex organic compound that features an adamantane moiety, a nitrobenzene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantane with a suitable halogenating agent to introduce a halogen atom, followed by substitution reactions to introduce the propyl group and the sulfonamide moiety. The nitrobenzene ring is then introduced through nitration reactions, and the final compound is obtained through coupling reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid framework that can enhance binding affinity, while the nitrobenzene and sulfonamide groups can participate in various interactions, including hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide is unique due to its combination of an adamantane moiety, a nitrobenzene ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-2-chloro-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O4S/c1-2-18(19-9-12-5-13(10-19)7-14(6-12)11-19)21-27(25,26)17-8-15(22(23)24)3-4-16(17)20/h3-4,8,12-14,18,21H,2,5-7,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDNOCNKZLBOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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